

Almitrine: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Almitrine is a respiratory stimulant that has been investigated for its potential therapeutic effects in respiratory insufficiency. This technical guide provides an in-depth overview of the chemical properties of Almitrine, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, this document outlines a detailed synthesis protocol for Almitrine, offering a step-by-step methodology for its preparation. Experimental protocols for the analysis of Almitrine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also presented. Finally, the known signaling pathway associated with Almitrine's mechanism of action is illustrated. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in Almitrine.

Chemical Properties of Almitrine

Almitrine, with the IUPAC name 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine, is a synthetic derivative of the piperazine class of compounds. [1] Its core structure consists of a triazine ring substituted with two allylamino groups and a piperazinyl moiety, which in turn is attached to a bis(4-fluorophenyl)methyl group.[1]

Physicochemical Properties



A summary of the key physicochemical properties of **Almitrine** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	6-[4-[bis(4-fluorophenyl)methyl]piperazin- 1-yl]-N,N'-diprop-2-enyl-1,3,5- triazine-2,4-diamine	[1]
Chemical Formula	C26H29F2N7	[1]
Molecular Weight	477.56 g/mol	[1]
Melting Point	181 °C	[2]
Solubility	0.0144 g/L (in water)	[1]
рКа	5.6	[1]

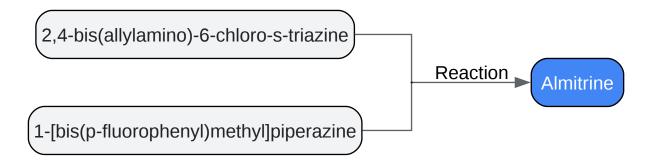
Almitrine is also available as a dimesylate salt, **Almitrine** dimesylate, with the chemical formula C₂₈H₃₇F₂N₇O₆S₂ and a molecular weight of 669.8 g/mol .[3]

Synthesis of Almitrine

The synthesis of **Almitrine** involves a multi-step process. A general outline of the manufacturing process is described below.

Synthetic Pathway Overview

The synthesis of **Almitrine** can be achieved through the reaction of 2,4-bis(allylamino)-6-chloro-s-triazine with 1-[bis(p-fluorophenyl)methyl]piperazine.





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Caption: General synthetic scheme for Almitrine.

Experimental Protocol

A detailed experimental protocol for the synthesis of **Almitrine** is provided below. This protocol is based on general synthetic methods for similar triazine derivatives and may require optimization.

Materials:

- 2,4-bis(allylamino)-6-chloro-s-triazine
- 1-[bis(p-fluorophenyl)methyl]piperazine
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA)
- · Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 2,4-bis(allylamino)-6-chloro-s-triazine (1 equivalent) in anhydrous DMF, add 1-[bis(p-fluorophenyl)methyl]piperazine (1 equivalent) and triethylamine (1.2 equivalents).
- Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Almitrine.

Experimental Protocols for Analysis High-Performance Liquid Chromatography (HPLC)

Objective: To provide a quantitative method for the determination of **Almitrine** in pharmaceutical formulations.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.7) (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection	UV at 220 nm
Column Temperature	Ambient

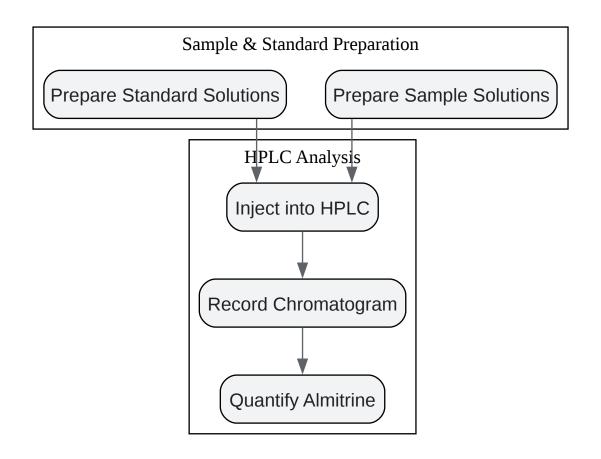
Procedure:

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of
 Almitrine reference standard in the mobile phase to prepare a stock solution of 100 μg/mL.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.



- Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Almitrine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the concentration of Almitrine in the sample by comparing the peak area of the sample with that of the standard solution.



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Caption: Workflow for HPLC analysis of Almitrine.

Gas Chromatography (GC)



Objective: To provide a sensitive method for the determination of **Almitrine** in biological matrices.[4]

Instrumentation and Conditions:

Parameter	Condition
GC System	Agilent 7890B or equivalent with a Nitrogen- Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness or equivalent
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Mode	Splitless
Injection Volume	1 μL
Injector Temperature	280 °C
Oven Temperature Program	Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.
Detector Temperature	300 °C (NPD) or as per MS settings

Procedure:

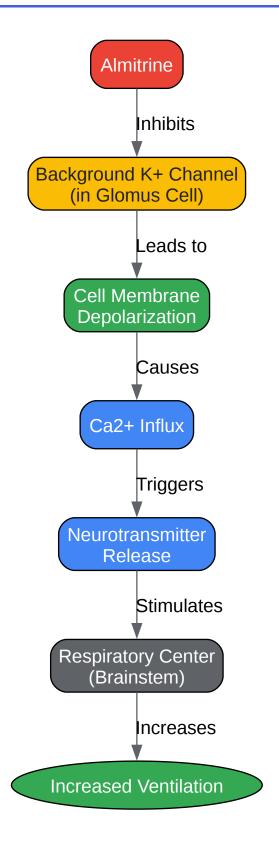
- Sample Preparation (Plasma): To 1 mL of plasma, add an internal standard and 5 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 Reconstitute the residue in 100 μL of ethyl acetate.
- Chromatographic Analysis: Inject the prepared sample into the GC system and record the chromatogram.
- Quantification: Create a calibration curve using standards prepared in a similar biological matrix to quantify the amount of **Almitrine** in the sample.



Signaling Pathway

Almitrine acts as a peripheral chemoreceptor agonist, primarily targeting the carotid bodies.[1] The proposed mechanism involves the inhibition of a background potassium channel in the glomus cells of the carotid body. This inhibition leads to cell depolarization, calcium influx, and subsequent neurotransmitter release, which signals the respiratory centers in the brainstem to increase ventilation.





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Caption: Proposed signaling pathway of Almitrine.



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